N-(4-methylthiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-14-7-9-16(10-8-14)29(26,27)19-11-24(18-6-4-3-5-17(18)19)12-20(25)23-21-22-15(2)13-28-21/h3-11,13H,12H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESBTHJEYVWATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NC(=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylthiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Indole Ring Formation: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.
Acetamide Formation: The final step involves the coupling of the thiazole and indole derivatives through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylthiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole or indole rings.
Reduction: Reduced forms of the acetamide or tosyl groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methylthiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substitution Patterns
The target compound shares structural similarities with several indole- and heterocycle-containing acetamides reported in recent studies. Key comparisons include:
a) Indole Derivatives with N-Heterocyclic Acetamide Side Chains
- Compound 10j: N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide Structural Differences: The indole core is substituted with a 4-chlorobenzoyl group at N1 and a 5-methoxy-2-methyl group at C2. The acetamide side chain terminates in a halogenated phenyl ring. This compound exhibited moderate anticancer activity via Bcl-2/Mcl-1 inhibition .
Compound 8g : N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Structural Differences : The indole is linked to an oxadiazole-sulfanyl-acetamide moiety. The absence of a tosyl group may reduce electron-withdrawing effects, altering binding affinity.
- Bioactivity : Demonstrated enzyme inhibition activity, suggesting the oxadiazole moiety contributes to target engagement .
b) Thiazole-Containing Analogues
- Compound 9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Structural Differences: A benzodiazole-triazole-thiazole hybrid replaces the indole core. The bromophenyl group on the thiazole enhances steric bulk. Bioactivity: Docking studies indicated strong binding to enzymatic active sites, attributed to the bromine’s hydrophobic interactions .
- Compound 4a: N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide Structural Differences: Features a thiazole-cyclopentyl-acetamide scaffold. The p-tolyl group mimics the tosyl substituent in the target compound. Bioactivity: Exhibited MAO inhibition, highlighting the role of thiazole in modulating neurotransmitter metabolism .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
Biological Activity
N-(4-methylthiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, a thiazole ring, and a tosyl group. The molecular formula is with a molecular weight of approximately 411.5 g/mol. The presence of these functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N3O3S |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 946306-47-4 |
Research indicates that this compound exhibits various mechanisms of action, primarily through its interaction with cellular pathways involved in apoptosis and autophagy. The compound has shown promise in inducing cell death in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.
Anticancer Properties
Numerous studies have explored the anticancer potential of this compound. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including melanoma and pancreatic cancer. It was found to induce apoptosis through the activation of caspases (caspase-3 and caspase-9), which are crucial mediators of programmed cell death .
- In vivo Studies : In animal models, particularly A375 xenograft models, treatment with this compound resulted in a marked reduction in tumor growth, suggesting its potential as an effective anticancer agent .
Other Biological Activities
Besides its anticancer effects, this compound has been investigated for additional biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential use as an antimicrobial agent .
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, although further research is needed to elucidate these effects fully .
Case Studies
Several case studies have highlighted the efficacy of this compound in treating resistant forms of cancer:
- Melanoma Treatment : A study reported that the compound effectively inhibited the growth of melanoma cells resistant to conventional therapies, showcasing its potential as a novel therapeutic option .
- Chronic Myeloid Leukemia (CML) : Another investigation found that this compound induced significant cytotoxicity in CML cell lines, leading to cell cycle arrest and apoptosis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-methylthiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves coupling reactions between activated indole intermediates and thiazole-containing acetamides. For example, chloroacetyl chloride can react with 2-amino-4-methylthiazole derivatives in dioxane with triethylamine as a base (yields ~60–68%) . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) improve reactivity.
- Catalysis : Triethylamine aids in neutralizing HCl byproducts, enhancing reaction efficiency.
- Temperature control : Room temperature or mild heating (20–25°C) minimizes side reactions.
- Purification : Recrystallization from ethanol-DMF mixtures improves purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers look for?
- Key Techniques :
- 1H/13C-NMR : Confirm the presence of the indole NH proton (~δ 12.16 ppm), tosyl methyl group (~δ 2.30 ppm), and thiazole protons (δ 6.67 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 262.1 for related analogs) .
- IR Spectroscopy : Detect amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O bands (~1150–1350 cm⁻¹) .
- Data Interpretation : Cross-check experimental vs. calculated values for elemental analysis (e.g., C, H, N content within ±0.3%) .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound regarding its antitumor potential?
- Methodology :
- Substituent variation : Modify the indole 3-tosyl group (e.g., replace with fluorophenyl or pyridinyl) to assess effects on cytotoxicity .
- Biological assays : Test derivatives against cancer cell lines (e.g., human lung cancer A549) using MTT assays. For example, compound 23a showed IC₅₀ values <10 µM .
- Computational docking : Use programs like AutoDock to predict binding affinity to targets like Bcl-2/Mcl-1 (docking scores ≤−8.0 kcal/mol indicate strong binding) .
Q. What strategies can address metabolic instability identified in preclinical studies of similar acetamide derivatives?
- Approaches :
- Metabolic soft-spot prediction : Tools like MetaSite identify vulnerable sites (e.g., phenethyl oxidation in indomethacin analogs) .
- Structural modifications : Introduce electron-deficient groups (fluorine) or polar substituents (glycinyl) to reduce CYP450-mediated metabolism .
- Microsomal stability assays : Compare half-life (t₁/₂) in human liver microsomes; fluorophenyl analogs showed 2–3× improved stability over parent compounds .
Q. How should researchers resolve contradictions between in vitro enzymatic inhibition and cell-based cytotoxicity data?
- Troubleshooting steps :
- Solubility assessment : Use DLS or HPLC to check compound aggregation (common false negatives).
- Off-target profiling : Screen against unrelated enzymes (e.g., kinases) via PASS software to identify polypharmacology .
- Cell permeability : Measure logP values; derivatives with logP >3 may require prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
